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Introduction
IMGC936 is an antibody-drug conjugate (ADC) that was investigated for the treatment of

various solid tumors.[1][2] It comprises a humanized monoclonal antibody targeting A

Disintegrin and Metalloproteinase domain 9 (ADAM9), a cell surface protein overexpressed in

several cancers, including non-small cell lung, pancreatic, gastric, breast, ovarian, and

colorectal cancer.[3][4] The antibody is site-specifically conjugated to a maytansinoid payload,

DM21-C, via a stable tripeptide linker.[5][6] This technical guide provides a comprehensive

summary of the preclinical in vitro and in vivo studies of IMGC936, detailing its mechanism of

action, efficacy, and the experimental protocols used in its evaluation. Despite promising

preclinical data, the clinical development of IMGC936 was discontinued due to not meeting

safety and efficacy benchmarks in Phase 1 trials.[1][7]

Molecular Composition and Design
IMGC936 was engineered for enhanced therapeutic potential. The antibody component is a

high-affinity humanized mAb that targets ADAM9.[8][9] To improve its plasma half-life and

overall exposure, the antibody's Fc domain incorporates the YTE mutation

(M252Y/S254T/T256E).[3][5]

The cytotoxic payload, DM21-C, is a next-generation maytansinoid that functions by disrupting

microtubules.[7][10] This payload is attached to the antibody via a stable, cleavable tripeptide
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linker, with a drug-to-antibody ratio (DAR) of approximately 2.0.[5][6] The site-specific

conjugation is achieved at engineered cysteine residues at position 442 of the antibody's heavy

chains.[6]

Mechanism of Action
The proposed mechanism of action for IMGC936 involves a multi-step process initiated by the

binding of the ADC to ADAM9 on the surface of tumor cells.[11]

Binding and Internalization: IMGC936 binds to ADAM9-expressing tumor cells and is

subsequently internalized through receptor-mediated endocytosis.[3][11]

Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to

lysosomes. Lysosomal proteases, such as cathepsin B, cleave the tripeptide linker, releasing

the payload catabolite, DM21-C-Cys.[6][11]

Activation of Cytotoxic Payload: Further proteolysis of DM21-C-Cys releases the active

maytansinoid catabolite DM51, which can be further metabolized to DM50 through S-

methylation.[6][11]

Microtubule Disruption and Cell Death: DM50 and DM51 bind to tubulin, disrupting

microtubule dynamics.[6][12] This leads to cell cycle arrest in the G2/M phase and ultimately,

apoptotic cell death.[6][11]

Bystander Effect: The active catabolites, DM50 and DM51, are cell-permeable and can

diffuse out of the target cell to kill neighboring cancer cells, a phenomenon known as the

bystander effect.[5][11]
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IMGC936 Mechanism of Action

In Vitro Studies
Cytotoxicity Assays
IMGC936 demonstrated potent and targeted cytotoxicity against a panel of ADAM9-positive

human tumor cell lines.[5] The half-maximal inhibitory concentration (IC50) values ranged from

0.2 to 224 nmol/L.[5] It's noteworthy that the sensitivity of the cell lines to IMGC936 did not

strictly correlate with the level of ADAM9 expression, suggesting that other factors like

internalization and processing rates may influence its efficacy.[5]

Cell Line Cancer Type
ADAM9 Expression
(ABC)

IC50 (nmol/L)

Various Multiple 5,000 - 90,000 0.2 - 224

ABC: Antibody

Binding Capacity

Bystander Killing Assay
The ability of IMGC936 to induce bystander killing was evaluated in a co-culture experiment.

ADAM9-negative NCI-H1975 cells expressing red fluorescent protein (RFP) were cultured with
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varying numbers of parental ADAM9-positive NCI-H1975 cells.[5] Treatment with IMGC936

resulted in the killing of the ADAM9-negative cells, demonstrating a clear bystander effect.[5]

Cell Cycle and Apoptosis Analysis
Treatment of NCI-H1703 cells with IMGC936 led to cell cycle arrest in the G2-M phase,

consistent with the mechanism of action of maytansinoid compounds that interfere with tubulin.

[6] Further analysis confirmed that IMGC936 induced apoptosis in these cells.[13]

In Vivo Studies
Xenograft Models
IMGC936 exhibited significant anti-tumor activity in various cell line-derived xenograft (CDX)

and patient-derived xenograft (PDX) models of human cancers, including non-small cell lung,

gastric, and colorectal cancers.[5][14] In some models, a single intravenous dose of IMGC936

led to complete and durable tumor remissions.[14] The anti-tumor activity was observed across

a range of doses from 1.25 to 10 mg/kg.[11]

Xenograft Model Cancer Type IMGC936 Dose Outcome

EBC-1 Non-small cell lung
8.6 mg/kg (single

dose)

Complete and durable

remissions in 6/6 mice

Various CDX & PDX
Breast, Lung, Gastric,

Colorectal, Pancreatic

1.25 - 10 mg/kg

(single dose)

Significant antitumor

activity

Pharmacokinetics and Safety
Pharmacokinetic studies in cynomolgus monkeys demonstrated a favorable profile for

IMGC936 with good conjugate stability.[15] The YTE mutation in the antibody's Fc region

contributed to an extended plasma half-life.[3][16] Toxicology studies in cynomolgus monkeys

indicated an acceptable safety profile, with no target-related toxicities identified at doses

exceeding those required for anti-tumor activity in murine models.

Experimental Protocols
In Vitro Cytotoxicity Assay
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Cell Seeding: Tumor cells (200 to 4,000 cells per well) were seeded in 100 µL of complete

culture medium in 96-well plates.[5]

Treatment: IMGC936 or a non-targeting control ADC was added to the wells.

Incubation: Plates were incubated for a specified period (e.g., 5 days) at 37°C.[5]

Viability Assessment: Cell viability was measured using a WST-8 cytotoxicity assay.[5]

Data Analysis: Dose-response curves and IC50 values were generated using non-linear

regression.[17]
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In Vitro Cytotoxicity Assay Workflow

Bystander Killing Co-culture Assay
Cell Seeding: ADAM9-negative cells expressing a fluorescent marker (e.g., RFP) were

cultured alone or with increasing numbers of unlabeled ADAM9-positive parental cells.[5]

Treatment: The co-cultures were treated with IMGC936 (e.g., 67 nmol/L).[5]
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Incubation: The cultures were incubated for 5 days.[5]

Viability Assessment: The number of viable fluorescently labeled ADAM9-negative cells was

monitored using a live-cell analysis system.[5]

In Vivo Xenograft Studies
Tumor Implantation: Human tumor cells or patient-derived tumor fragments were implanted

subcutaneously into immunocompromised mice.

Treatment: Once tumors reached a specified size, mice were treated with a single

intravenous dose of IMGC936 or a vehicle control.

Monitoring: Tumor growth was monitored over time by measuring tumor volume.

Efficacy Evaluation: The anti-tumor activity was evaluated based on tumor growth inhibition

or regression.

Conclusion
The preclinical data for IMGC936 demonstrated a promising anti-tumor profile. Its targeted

delivery of a potent maytansinoid payload to ADAM9-expressing cancer cells, coupled with a

bystander effect, resulted in significant cytotoxicity and in vivo efficacy across a range of tumor

models. The ADC also exhibited a favorable pharmacokinetic and safety profile in non-human

primates. However, these encouraging preclinical findings did not translate into the desired

clinical outcomes, leading to the discontinuation of its development. This underscores the

challenges in translating preclinical success to clinical efficacy and safety in oncology drug

development. The detailed study of IMGC936, however, provides valuable insights for the

future design and development of antibody-drug conjugates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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